molecular formula C25H21N5O2 B14116614 4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14116614
M. Wt: 423.5 g/mol
InChI Key: SVZGQYMABCGRFJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring, and substituted with methyl, naphthalen-1-ylmethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization reactions.

    Introduction of Substituents: The naphthalen-1-ylmethyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively.

    Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions involving appropriate precursors such as glyoxal and ammonia or primary amines.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions with suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity. This can lead to inhibition or activation of enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Purine Derivatives: Compounds such as caffeine, theobromine, and adenine share the purine core structure but differ in their substituents.

    Imidazole Derivatives: Compounds like histidine and benzimidazole share the imidazole ring but have different functional groups.

Uniqueness

4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of substituents and fused ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

4-methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H21N5O2/c1-27-22-21(29-15-14-28(24(29)26-22)19-11-3-2-4-12-19)23(31)30(25(27)32)16-18-10-7-9-17-8-5-6-13-20(17)18/h2-13H,14-16H2,1H3

InChI Key

SVZGQYMABCGRFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCN(C5=N2)C6=CC=CC=C6

Origin of Product

United States

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